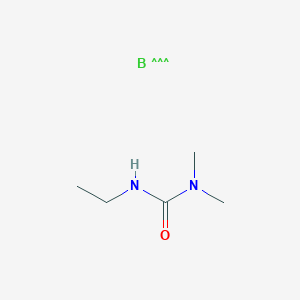
Dimethylamine-borane carboxylic acid-N-ethyl amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylamine-borane carboxylic acid-N-ethyl amide is a compound that combines the properties of borane and amide groups. It is known for its reducing capabilities and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylamine-borane carboxylic acid-N-ethyl amide typically involves the reaction of dimethylamine-borane with carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the product, which is essential for its application in various industries .
化学反応の分析
Types of Reactions: Dimethylamine-borane carboxylic acid-N-ethyl amide undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, converting carboxylic acids to alcohols and amides to amines.
Oxidation: Under specific conditions, it can be oxidized to form different products.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Reduction: Alcohols and amines.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: New amide derivatives.
科学的研究の応用
Dimethylamine-borane carboxylic acid-N-ethyl amide has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis.
Biology: Investigated for its potential in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Dimethylamine-borane carboxylic acid-N-ethyl amide involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets by transferring hydride ions (H-) to the substrate, leading to the reduction of the target molecule . The pathways involved include the formation of intermediate complexes that facilitate the reduction process .
類似化合物との比較
Dimethylamine borane: Known for its reducing properties but lacks the amide functionality.
Borane-tetrahydrofuran complex: Another reducing agent with different stability and reactivity profiles.
Diisopropylaminoborane: Used in similar applications but has different reactivity and selectivity.
Uniqueness: Dimethylamine-borane carboxylic acid-N-ethyl amide is unique due to its combined properties of borane and amide groups, making it versatile in various chemical reactions and applications .
特性
分子式 |
C5H12BN2O |
|---|---|
分子量 |
126.98 g/mol |
InChI |
InChI=1S/C5H12N2O.B/c1-4-6-5(8)7(2)3;/h4H2,1-3H3,(H,6,8); |
InChIキー |
SOXHPORRGDYBMM-UHFFFAOYSA-N |
正規SMILES |
[B].CCNC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


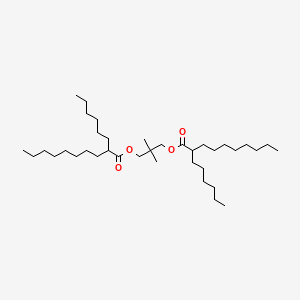

![3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-](/img/structure/B13804410.png)
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
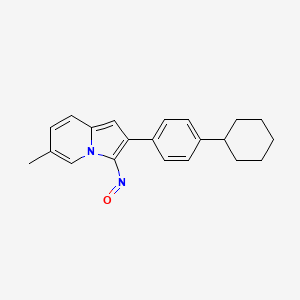
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
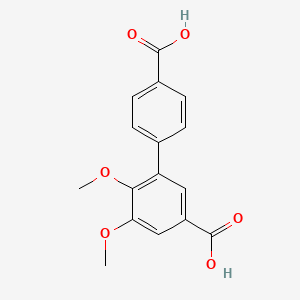
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

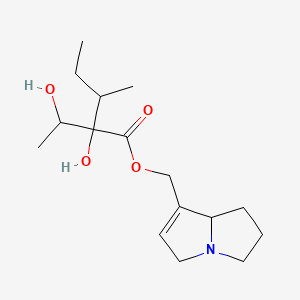
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
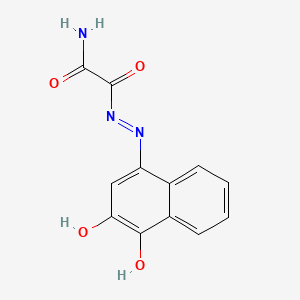
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
